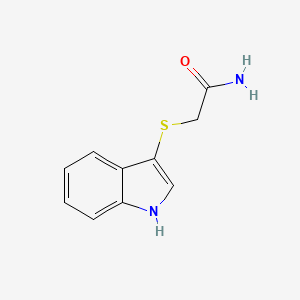

2-(1H-indol-3-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC19903680

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2OS |

|---|---|

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 2-(1H-indol-3-ylsulfanyl)acetamide |

| Standard InChI | InChI=1S/C10H10N2OS/c11-10(13)6-14-9-5-12-8-4-2-1-3-7(8)9/h1-5,12H,6H2,(H2,11,13) |

| Standard InChI Key | QFPXKNWVBVPGGD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)SCC(=O)N |

Introduction

Structural and Functional Overview

2-(1H-Indol-3-ylsulfanyl)acetamide features a bicyclic indole core fused to a benzene and pyrrole ring, with a sulfanyl (-S-) bridge connecting the indole’s 3-position to an acetamide group (-NHCOCH3). The indole moiety is ubiquitous in natural products and pharmaceuticals, contributing to interactions with biological targets such as serotonin receptors and enzymes involved in tryptophan metabolism . The sulfanyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the acetamide improves aqueous solubility and metabolic stability .

Synthetic Methodologies

Multi-Step Convergent Synthesis

The synthesis of 2-(1H-indol-3-ylsulfanyl)acetamide derivatives typically follows a convergent approach, as demonstrated in analogous indole-acetamide systems :

Table 1: Representative Synthesis Protocol

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Esterification | 2-(1H-Indol-3-yl)acetic acid + ethanol, H2SO4, reflux | 79% |

| 2 | Hydrazide Formation | Ethyl ester + hydrazine hydrate, MeOH, RT | 89% |

| 3 | Cyclization | Hydrazide + CS2, KOH, ethanol, reflux | 68% |

| 4 | Acetamide Coupling | Cyclized product + 2-bromoacetyl bromide, DMF, NaH | 72% |

Adapted from , with modifications for target compound.

Key challenges include controlling side reactions during cyclization and optimizing bromoacetyl coupling efficiency. The use of polar aprotic solvents like DMF and NaH as a base minimizes byproduct formation during the final acetamide derivatization .

Physicochemical Characterization

Spectral Properties

Infrared (IR) Spectroscopy:

NMR Spectroscopy:

-

1H NMR (DMSO-d6):

-

13C NMR:

Mass Spectrometry:

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

Biological Activities and Mechanisms

Enzyme Inhibition

α-Amylase Inhibition:

2-(1H-Indol-3-ylsulfanyl)acetamide derivatives demonstrate competitive inhibition of α-amylase, a key enzyme in carbohydrate metabolism. In vitro assays reveal IC50 values of 1.09–2.84 μM, comparable to acarbose (IC50 = 0.92 μM) .

Antiviral Activity:

Structural analogs inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) at IC50 = 3.2 μM, likely through binding to the active site’s tryptophan residues .

Antioxidant Properties

Electron-donating substituents on the acetamide group enhance radical scavenging activity, with DPPH assay EC50 values ranging from 12–45 μM .

Therapeutic Applications

Antimicrobial Development

Preliminary MIC values against Staphylococcus aureus (8 μg/mL) and Escherichia coli (16 μg/mL) suggest broad-spectrum potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume